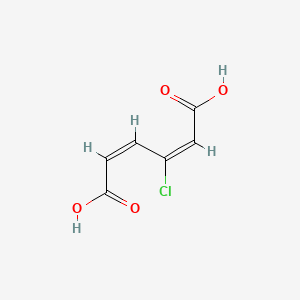

3-Chloro-cis,cis-muconic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-chloro-cis,cis-muconic acid is a 3-chloromuconic acid that is cis,cis-muconic acid substituted by a chloro substituent at position 3. It derives from a cis,cis-muconic acid. It is a conjugate acid of a 3-chloro-cis,cis-muconate(2-).

Scientific Research Applications

Biodegradation of Aromatic Compounds

One of the primary applications of 3-chloro-cis,cis-muconic acid is in the microbial degradation of chlorinated aromatic compounds. Various bacteria, such as Pseudomonas putida and Acinetobacter calcoaceticus, utilize this compound as a substrate through specific enzymatic pathways:

- Chloromuconate Cycloisomerase Activity : This enzyme catalyzes the conversion of this compound to cis-dienelactone, facilitating the breakdown of chlorinated compounds into less harmful substances. Studies have shown that chloromuconate cycloisomerases exhibit high specificity for this transformation, which is crucial for bioremediation efforts targeting chlorinated pollutants .

Enzymatic Reactions and Pathways

This compound serves as an important intermediate in various biochemical pathways. Research indicates that it can be transformed by different enzymes, including:

- Muconate Cycloisomerases : These enzymes convert cis,cis-muconate into muconolactone, showcasing the compound's role in metabolic pathways involving aromatic compounds .

- Dehalogenation Reactions : The compound can undergo dehalogenation, leading to the formation of non-toxic metabolites. This property is particularly valuable in the context of environmental cleanup and bioremediation strategies aimed at reducing chlorinated pollutants .

Case Studies

- Microbial Degradation Studies : Research conducted on Pseudomonas putida has demonstrated the organism's ability to utilize this compound as a sole carbon source, highlighting its potential for bioremediation applications .

- Enzyme Specificity Analysis : A detailed examination of muconate cycloisomerases from various bacterial strains revealed their substrate specificity towards different chlorinated muconates, including this compound. This specificity is vital for optimizing biotechnological applications in detoxifying chlorinated aromatic compounds .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Biodegradation | Utilized by bacteria for the breakdown of chlorinated aromatic compounds. |

| Enzymatic Reactions | Acts as a substrate for muconate cycloisomerases and other enzymes involved in metabolic pathways. |

| Environmental Remediation | Potential use in bioremediation strategies to detoxify contaminated environments. |

Properties

CAS No. |

22752-96-1 |

|---|---|

Molecular Formula |

C6H5ClO4 |

Molecular Weight |

176.55 g/mol |

IUPAC Name |

(2E,4Z)-3-chlorohexa-2,4-dienedioic acid |

InChI |

InChI=1S/C6H5ClO4/c7-4(3-6(10)11)1-2-5(8)9/h1-3H,(H,8,9)(H,10,11)/b2-1-,4-3+ |

InChI Key |

ICMVYBXQDUXEEE-BXTBVDPRSA-N |

SMILES |

C(=CC(=O)O)C(=CC(=O)O)Cl |

Isomeric SMILES |

C(=C\C(=O)O)\C(=C/C(=O)O)\Cl |

Canonical SMILES |

C(=CC(=O)O)C(=CC(=O)O)Cl |

Synonyms |

3-chloro-cis,cis-muconate 3-chloro-muconate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.